molecular formula C41H42N8O8 B1193512 3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Cat. No. B1193512
M. Wt: 774.835
InChI Key: KCRCMDOSXFUJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SJF620 is a novel PROTAC, inducing degradation of both wild-type and C481S mutant BTK in immortalized cells and patient-derived B-lymphocytes, showing significantly better pharmacokinetic profile than MT802.

Scientific Research Applications

Application in BTK Inhibition and Cancer Treatment

A study by Liu et al. (2020) synthesized a new PROTAC degradation agent known as SPB5208, which includes the compound . This agent targets Bruton’s tyrosine kinase (BTK), crucial in B-cell receptor signaling and implicated in various cancers. SPB5208 demonstrated high selectivity in reducing BTK enzyme activity and effectively inhibited cancer cell proliferation. It induces BTK protein degradation in a proteasome- and CRBN-dependent manner, both in vitro and in vivo, making it a promising pharmacological tool for studying new BTK PROTACs and their mechanisms in physiological environments (Liu et al., 2020).

Role in Synthesis of Novel Pyrazolo[1,5-a]pyrimidines

Singleton et al. (2019) prepared a series of novel pyrazolo[1,5-a]pyrimidines with significant antimitotic activities against cancer cell lines. These compounds, including derivatives of the compound , showed potential as selective inhibitors of JAK1 JH2 pseudokinase and VPS34, important targets in cancer therapy. The synthesis process involved sequential treatments leading to a broad array of derivatives, with the most active compounds showing promising EC50 values (Singleton et al., 2019).

Utilization in Isoxazoline and Isoxazole Synthesis

Rahmouni et al. (2014) reported the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through a [3+2] cycloaddition process. The compound served as a precursor in this process, leading to the formation of new isoxazolines and isoxazoles. This study demonstrates the compound’s versatility in the synthesis of various heterocyclic compounds with potential pharmacological applications (Rahmouni et al., 2014).

Contribution to Antioxidant Research

Gouda (2012) utilized a derivative of the compound for the synthesis of new pyrazolopyridine derivatives with notable antioxidant properties. Some of these synthesized compounds exhibited the ability to protect DNA from damage, highlighting the compound’s potential in developing new antioxidant agents (Gouda, 2012).

properties

Product Name

3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C41H42N8O8

Molecular Weight

774.835

IUPAC Name

3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C41H44N8O7/c42-38-36-37(27-6-8-31(9-7-27)56-30-4-2-1-3-5-30)46-49(39(36)44-26-43-38)29-14-16-47(17-15-29)18-19-53-20-21-54-22-23-55-32-10-11-33-28(24-32)25-48(41(33)52)34-12-13-35(50)45-40(34)51/h1-11,24,26,29,34H,12-23,25H2,(H2,42,43,44)(H,45,50,51)

InChI Key

KCRCMDOSXFUJPF-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCCOCCOCCN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SJF620;  SJF-620;  SJF 620

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
Reactant of Route 2
Reactant of Route 2
3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
Reactant of Route 3
3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
Reactant of Route 4
Reactant of Route 4
3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
Reactant of Route 5
3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
Reactant of Route 6
Reactant of Route 6
3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

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